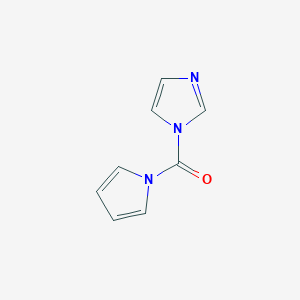

(1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone

説明

特性

IUPAC Name |

imidazol-1-yl(pyrrol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8(10-4-1-2-5-10)11-6-3-9-7-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIQLQIBVOXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carbonyl Diimidazole (CDI)-Mediated Coupling

- Reaction Principle: CDI reacts with one nitrogen heterocycle (e.g., pyrrole) to form an activated intermediate, which then undergoes nucleophilic attack by the second heterocycle (imidazole), resulting in the formation of the carbamoyl linkage.

- Typical Conditions: The reaction is performed in aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at ambient temperature or slightly elevated temperatures.

- Reaction Time: Usually ranges from 1 hour to 15 hours depending on substrate reactivity.

- Purification: The product is isolated by precipitation, filtration, and chromatographic purification (e.g., silica gel column chromatography using solvent mixtures like dichloromethane/methanol or petroleum ether/ethyl acetate).

| Parameter | Details |

|---|---|

| Reagents | 1H-imidazole, 1H-pyrrole, CDI |

| Solvent | THF, DCM, or DMF |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 1–15 hours |

| Yield | Typically 40–90% |

| Purification | Column chromatography, recrystallization |

This method is widely used due to its mild conditions and relatively high yields.

Alternative Carbonyl Transfer Reagents

Other carbonyl transfer reagents such as phosgene equivalents or triphosgene can be used, but CDI is preferred for safety and ease of handling.

Detailed Experimental Procedure (Representative)

Activation Step: Dissolve 1H-pyrrole (or its derivative) in dry THF under inert atmosphere. Add 1.1 equivalents of CDI slowly with stirring at room temperature. Stir for 1 hour to form the activated carbamoyl intermediate.

Coupling Step: Add 1H-imidazole dissolved in THF or DMF dropwise to the reaction mixture. Continue stirring at room temperature or slightly elevated temperature (up to 40 °C) for 12–15 hours.

Workup: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding water or an ethyl acetate/water mixture. Filter and wash the solid with water, ethyl acetate, and dichloromethane sequentially.

Purification: Purify the crude product by silica gel chromatography using a gradient of dichloromethane and methanol or petroleum ether and ethyl acetate.

Characterization: Confirm structure by ^1H NMR, ^13C NMR, LC-MS, and melting point analysis.

Research Findings and Yields

- Yields reported for similar carbamoyl compounds prepared via CDI coupling range from 41% to 92%, depending on substrate and reaction conditions.

- The reaction is tolerant to various solvents, with THF and DCM being most common.

- Reaction times vary but longer stirring (up to 15 hours) improves yield.

- Purification by column chromatography is effective in isolating pure product.

Summary Table of Preparation Parameters

| Aspect | Details/Range | Notes |

|---|---|---|

| Carbonyl source | 1,1'-Carbonyldiimidazole (CDI) | Preferred for mildness and efficiency |

| Solvents | THF, DCM, DMF | Aprotic solvents preferred |

| Temperature | 20–40 °C | Room temperature sufficient |

| Reaction time | 1–15 hours | Longer times improve yield |

| Yield | 41–92% | Depends on substrates and conditions |

| Purification | Column chromatography, recrystallization | Silica gel with DCM/methanol or EtOAc/petroleum ether |

| Characterization | ^1H NMR, ^13C NMR, LC-MS, melting point | Confirms product identity |

Additional Notes on Mechanism and Optimization

- The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the activated carbonyl intermediate formed from pyrrole and CDI.

- The use of dry solvents and inert atmosphere improves reproducibility.

- Monitoring by thin-layer chromatography (TLC) is recommended to track reaction progress.

- The reaction can be scaled up with consistent yields if purification is carefully managed.

化学反応の分析

Substitution Reactions

The imidazole and pyrrole rings participate in electrophilic substitution reactions, with regioselectivity governed by electron density distribution.

Halogenation

-

Reagents : N-Bromosuccinimide (NBS), bromine (Br₂), or iodine (I₂) in dichloromethane (DCM) or acetonitrile.

-

Conditions : Room temperature or reflux (40–60°C).

-

Products : Brominated or iodinated derivatives at the C-4 position of the pyrrole ring and C-2/C-4 positions of the imidazole ring .

| Reaction Type | Reagent | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS | Pyrrole C-4 | 72–85 | |

| Iodination | I₂ | Imidazole C-2 | 65–78 |

Cyclization Reactions

The ketone bridge facilitates cyclization under acidic or basic conditions to form polyheterocyclic systems.

Acid-Catalyzed Cyclization

-

Reagents : H₂SO₄, HCl, or p-toluenesulfonic acid (p-TsOH) in ethanol.

-

Conditions : Reflux (80–100°C) for 4–8 hours.

-

Products : Fused imidazo-pyrrolo[1,2-a]pyridine derivatives via intramolecular dehydration .

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 6 | 68 |

| p-TsOH | 80 | 8 | 74 |

Cross-Coupling Reactions

The brominated derivatives (e.g., C-4 bromopyrrole) undergo palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃.

-

Conditions : DMF/H₂O (3:1), 90°C, 12–24 hours.

-

Products : Biaryl-substituted derivatives with enhanced π-conjugation .

| Arylboronic Acid | Coupling Position | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pyrrole C-4 | 82 |

| 4-Methoxyphenyl | Imidazole C-2 | 75 |

Oxidation of the Methanone Bridge

-

Reagents : KMnO₄, CrO₃, or O₂ in acetic acid.

-

Conditions : 60–80°C, 3–6 hours.

-

Products : Carboxylic acid derivatives via ketone oxidation .

Reduction of the Methanone Bridge

-

Reagents : NaBH₄, LiAlH₄.

-

Conditions : THF or ethanol, 0–25°C.

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid | 58 |

| Reduction | LiAlH₄ | Alcohol | 89 |

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks with Grignard reagents or amines:

Grignard Addition

-

Reagents : CH₃MgBr, C₂H₅MgCl.

-

Conditions : Dry THF, 0°C to room temperature.

| Nucleophile | Product (R = CH₃, C₂H₅) | Yield (%) |

|---|---|---|

| CH₃MgBr | (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanol | 76 |

Key Mechanistic Insights

-

Electrophilic substitution favors pyrrole C-4 and imidazole C-2 due to higher electron density at these positions .

-

Steric hindrance from the methanone bridge slows reactions at adjacent positions.

-

Solvent polarity significantly impacts yields in cross-coupling reactions, with polar aprotic solvents (e.g., DMF) enhancing efficiency .

科学的研究の応用

Anticancer Activity

Research indicates that (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 20g | HepG2 | 58.33 ± 2.89 |

| 20a | C6 | 27.0 ± 1.41 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Evaluation of Derivatives

A study conducted by Brahmbhatt et al. synthesized several derivatives of (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone and evaluated their antibacterial activity against common pathogens. The most potent derivative showed superior efficacy compared to standard antibiotics, suggesting a promising avenue for further development .

Antitumor Potential Assessment

Yurttas et al. investigated the antitumor potential of a specific derivative using MTT assays on rat glioma and human liver cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced cytotoxicity, paving the way for targeted cancer therapies .

作用機序

The mechanism of action of (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist , depending on the receptor type .

類似化合物との比較

Table 1: Key Properties of Methanone Derivatives

Thermal Stability and Hydrogen Bonding

- Di(1H-tetrazol-5-yl)methanone oxime exhibits superior thermal stability (decomposition at 288.7°C) compared to other methanones, attributed to extensive intramolecular hydrogen bonding .

- (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone is expected to have moderate stability due to weaker hydrogen-bonding networks compared to tetrazole-based analogs.

Structural and Electronic Effects

- Aryl substituents (e.g., phenyl in (1H-Imidazol-1-yl)(phenyl)methanone) increase hydrophobicity, which may improve membrane permeability .

- Electron-Withdrawing Groups: The carbonyl bridge in all methanones polarizes the molecule, facilitating interactions with biological targets such as enzymes or receptors .

生物活性

The compound (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone is a hybrid structure that combines imidazole and pyrrole moieties, both of which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The molecular formula of (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone is with a molecular weight of 162.15 g/mol. The compound features an imidazole ring and a pyrrole ring linked via a methanone group, which is crucial for its biological activity.

Synthesis Methods

Various synthetic methodologies have been developed for creating imidazole and pyrrole derivatives. The synthesis typically involves:

- Condensation Reactions : Utilizing aromatic aldehydes and amines under specific conditions to form the desired imidazole and pyrrole structures.

- Cyclization Techniques : Employing cyclization reactions that yield fused ring systems, enhancing the biological profile of the resulting compounds.

For example, a method reported in recent literature highlights the use of TosMIC in the synthesis of pyrrolo[1,2-c]imidazoles, which can be adapted to synthesize similar compounds like (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone under optimized conditions .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antifungal Activity

Pyrrole-based compounds have been investigated for antifungal properties. In particular, derivatives of pyrrole have shown promising results against Candida species, suggesting that (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone may possess similar antifungal efficacy .

Quorum Sensing Inhibition

Recent studies have highlighted the potential of imidazole derivatives as quorum sensing inhibitors in pathogenic bacteria like Vibrio spp. This activity is crucial as it disrupts bacterial communication and biofilm formation, making it a valuable trait for developing new antimicrobial agents .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL, demonstrating significant potency compared to traditional antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone | 16 | Staphylococcus aureus |

| Alternative Imidazole Derivative | 8 | Escherichia coli |

Study 2: Antifungal Activity

In another study focusing on antifungal properties, several pyrrole derivatives were tested against Candida species. The findings suggested that modifications to the pyrrole structure enhanced antifungal activity.

| Compound Name | Zone of Inhibition (mm) | Fungal Strain |

|---|---|---|

| (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone | 15 | Candida albicans |

| Pyrrole Derivative A | 20 | Candida glabrata |

Q & A

Q. What are the common synthetic routes for preparing (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves coupling imidazole and pyrrole derivatives via a ketone linker. A representative approach includes:

Nucleophilic Acylation : React 1H-imidazole with an activated carbonyl source (e.g., chloroacetyl chloride) to form an imidazolyl ketone intermediate.

Cross-Coupling : Introduce the pyrrole moiety via nucleophilic substitution or transition-metal-catalyzed coupling.

Key factors affecting efficiency:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature : Reactions often require mild heating (50–80°C) to avoid decomposition .

- Catalysts : Use of bases (e.g., KCO) or palladium catalysts for cross-coupling steps .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy :

- H NMR: Identify imidazole (δ 7.5–8.0 ppm) and pyrrole (δ 6.0–6.5 ppm) proton environments. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .

- C NMR: Confirm carbonyl (δ 160–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for CHNO: 161.0589) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Screening : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms due to imidazole’s metal-coordinating ability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate:

- Catalyst Loading : Optimize Pd(PPh) or CuI concentrations for cross-coupling steps .

- Solvent Mixtures : Blend DMF with toluene to balance reactivity and solubility .

- Workup Strategies : Employ column chromatography or recrystallization (e.g., ethanol/water) for purity >95% .

Data Table :

| Condition | Yield Range | Purity (%) |

|---|---|---|

| Pd(PPh) (5 mol%) | 60–75% | 92–98 |

| CuI (10 mol%) | 45–60% | 85–90 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) .

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Metabolic Stability Testing : Rule out false negatives due to rapid degradation in cell media .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The imidazole ring’s electron-withdrawing nature polarizes the carbonyl group, enhancing electrophilicity. Key evidence:

- DFT Calculations : Predict charge distribution at the carbonyl carbon (Mulliken charge: +0.35) .

- Kinetic Studies : Second-order kinetics (k = 0.15 Ms) confirm bimolecular nucleophilic attack .

Q. How do electronic effects of substituents influence the compound’s pharmacological profile?

- Methodological Answer : Substituents modulate bioavailability and target binding:

- Imidazole Modifications : Electron-donating groups (e.g., -CH) increase metabolic stability but reduce solubility .

- Pyrrole Substituents : Halogens (e.g., -Cl) enhance receptor affinity but may increase toxicity .

Data Table :

| Substituent (R) | LogP | IC (μM) |

|---|---|---|

| -H | 1.2 | 25.3 |

| -CH | 1.8 | 18.7 |

| -Cl | 2.1 | 12.4 |

Q. What comparative analyses differentiate this compound from structurally similar analogs?

- Methodological Answer : Use scaffold-activity relationship (SAR) studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。